molecular formula C14H16N2O2 B15043725 1-Piperidin-1-ylmethyl-1H-indole-2,3-dione CAS No. 13129-69-6

1-Piperidin-1-ylmethyl-1H-indole-2,3-dione

Cat. No.: B15043725
CAS No.: 13129-69-6
M. Wt: 244.29 g/mol
InChI Key: SUNRAOPHWRLAPV-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) (1H-Indole) and Isatin (B1672199) (1H-Indole-2,3-dione) Scaffolds in Medicinal Chemistry

Both indole and its oxidized form, isatin, are fundamental motifs in the design and development of therapeutic agents. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, making them central to numerous research endeavors.

The history of indole chemistry is linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole, a derivative of isatin which in turn was obtained from the oxidation of indigo. pcbiochemres.com Initially explored for their role in pigments, the significance of indole derivatives expanded dramatically in the 1930s with the discovery that the indole nucleus is present in essential biomolecules like the amino acid tryptophan and various alkaloids. pcbiochemres.com

This historical foundation paved the way for the discovery of the immense versatility of the indole scaffold. nih.gov Researchers have demonstrated that indole derivatives possess a wide spectrum of pharmacological activities. pcbiochemres.comnih.gov The structural framework of indole is a key component in many approved drugs and investigational compounds, highlighting its broad therapeutic potential. researchgate.net For instance, the indole alkaloid reserpine (B192253) has been used as an antihypertensive and antipsychotic agent, while serotonin, a crucial neurotransmitter, features an indole core essential for its biological function. nih.gov

The versatility of this scaffold is evident in the diverse biological activities exhibited by its derivatives, as detailed in the table below.

Biological ActivityExamples of Indole/Isatin Derivatives
AnticancerVincristine, Sunitinib (B231), Nintedanib researchgate.netnih.gov
Anti-inflammatoryIndomethacin pcbiochemres.com
AntihypertensiveReserpine researchgate.net
AntidepressantAmedalin researchgate.net
AntimicrobialVarious synthetic indole derivatives nih.govmdpi.com
AntiviralArbidol pcbiochemres.com
AnticonvulsantVarious synthetic isatin derivatives mdpi.comnih.gov
AntioxidantVarious synthetic isatin derivatives mdpi.com

The indole and isatin nuclei are frequently described as "privileged structures" in medicinal chemistry. eurekaselect.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The ability of the indole scaffold to serve as a versatile template for drug design arises from its unique combination of features: a planar, aromatic system that can engage in π-stacking interactions, and a nitrogen atom that can act as both a hydrogen bond donor and acceptor.

This structural versatility allows for the creation of diverse libraries of compounds that can be screened for various biological activities. nih.gov The isatin scaffold is also considered a privileged fragment, and its derivatives have been developed as inhibitors for a range of enzymes, including caspases, kinases, and viral proteases. nih.gov

As pharmacophores, these scaffolds represent the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. By incorporating the indole or isatin core, medicinal chemists can design new molecules with a higher probability of interacting with specific biological targets. eurekaselect.com The FDA-approved drugs sunitinib and nintedanib, both of which contain the isatin scaffold, are prime examples of its successful application in targeted cancer therapy. nih.govmdpi.com

Classification of 1-Piperidin-1-ylmethyl-1H-indole-2,3-dione as an Isatin-Based Mannich Base

This compound is classified as a Mannich base. The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, or in this case, a nitrogen atom. researchgate.netchemrevlett.com The reaction typically employs an amine (primary or secondary), formaldehyde (B43269) (or another aldehyde), and a compound containing an active hydrogen atom.

In the synthesis of the title compound, the isatin molecule provides the active hydrogen on its N-1 nitrogen atom. This nitrogen is part of an amide functional group, rendering its proton acidic and susceptible to removal. The other reactants are formaldehyde and the secondary amine, piperidine (B6355638). uobaghdad.edu.iq

The reaction proceeds via the formation of an Eschenmoser-like salt (dimethylaminomethyl acetate) from the secondary amine and formaldehyde, which then reacts with the isatin anion at the N-1 position. This process results in the attachment of the piperidin-1-ylmethyl group to the isatin nitrogen, yielding the final product, this compound. uobaghdad.edu.iquobaghdad.edu.iq The synthesis of N-Mannich bases from isatin, formaldehyde, and various secondary amines (including piperidine) is a well-established method for creating a diverse range of derivatives for pharmacological screening. semanticscholar.orgnih.govscience.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13129-69-6

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)indole-2,3-dione

InChI

InChI=1S/C14H16N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2

InChI Key

SUNRAOPHWRLAPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Advanced Spectroscopic and Computational Characterization of 1 Piperidin 1 Ylmethyl 1h Indole 2,3 Dione

Spectroscopic Techniques for Comprehensive Structural Elucidation

Structural elucidation of 1-Piperidin-1-ylmethyl-1H-indole-2,3-dione is achieved through the synergistic use of various spectroscopic methods, each providing unique insights into the molecular architecture.

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the FT-IR and Raman spectra are dominated by characteristic vibrations of the isatin (B1672199) core and the piperidine (B6355638) ring.

The isatin moiety is distinguished by two strong carbonyl (C=O) stretching bands. The ketone carbonyl at the C-3 position typically absorbs at a higher wavenumber (around 1740-1760 cm⁻¹) compared to the amide carbonyl at the C-2 position (around 1680-1710 cm⁻¹). mdpi.comnih.gov The aromatic ring of the isatin core gives rise to C=C stretching vibrations in the 1620-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

The piperidinomethyl group introduces characteristic aliphatic C-H stretching vibrations, typically observed between 2850 and 3000 cm⁻¹. The crucial N-CH₂-N methylene (B1212753) bridge, a hallmark of this Mannich base, would exhibit scissoring and wagging vibrations. The C-N stretching vibrations from both the piperidine ring and the link to the isatin nitrogen appear in the fingerprint region (1250-1020 cm⁻¹).

Table 1: Predicted FT-IR Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch (Isatin)
~2950-2850StrongAliphatic C-H Stretch (Piperidine, CH₂)
~1750StrongC=O Stretch (Ketone, C-3)
~1700StrongC=O Stretch (Amide, C-2)
~1610, 1470Medium-StrongAromatic C=C Stretch (Isatin)
~1450MediumCH₂ Scissoring (Piperidine, CH₂)
~1150MediumC-N Stretch

NMR spectroscopy provides a detailed map of the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each part of the molecule. The four aromatic protons of the isatin ring would appear in the downfield region (δ 7.0–8.0 ppm), showing characteristic splitting patterns (doublets and triplets) based on their coupling. mdpi.com A key diagnostic signal is a singlet for the two protons of the N-CH₂-N methylene bridge, expected to appear around δ 4.4–5.2 ppm. nih.govuobaghdad.edu.iq The protons of the piperidine ring would resonate in the upfield region. The two protons on the carbons adjacent to the nitrogen (α-protons) would appear as a multiplet around δ 2.5–2.7 ppm, while the protons on the β and γ carbons would produce overlapping multiplets in the δ 1.5–1.7 ppm range. uobaghdad.edu.iq

¹³C NMR: The carbon NMR spectrum would corroborate the structure with distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons. The two carbonyl carbons of the isatin moiety are the most deshielded, with the ketone (C-3) appearing around δ 184 ppm and the amide (C-2) around δ 158 ppm. The aromatic carbons of the isatin ring would be found between δ 110 and 150 ppm. tandfonline.com The carbon of the N-CH₂-N bridge is expected around δ 60-70 ppm. nih.gov The carbons of the piperidine ring would appear in the aliphatic region, with the α-carbons around δ 50 ppm, and the β and γ carbons at higher fields (δ 20–30 ppm).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.8 - 7.0Ar-H (Isatin)~184C-3 (Ketone C=O)
5.2 - 4.4N-CH₂-N~158C-2 (Amide C=O)
2.7 - 2.5α-CH₂ (Piperidine)150 - 110Ar-C (Isatin)
1.7 - 1.5β, γ-CH₂ (Piperidine)70 - 60N-CH₂-N
~50α-C (Piperidine)
30 - 20β, γ-C (Piperidine)

Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound (C₁₄H₁₆N₂O₂), the calculated molecular weight is 244.12 g/mol . In electrospray ionization (ESI-MS), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 245.1. nih.gov

The fragmentation of N-alkyl substituted isatins is well-documented. scispace.comoak.go.krresearchgate.net The primary fragmentation pathway for this Mannich base would likely involve the cleavage of the N-C bond between the methylene bridge and the isatin nitrogen. This would result in a base peak corresponding to the piperidin-1-ylmethyl cation ([C₆H₁₂N]⁺) at m/z 98. Another significant fragmentation would be the cleavage to form an isatin radical cation at m/z 147 or its corresponding fragment at m/z 148 after rearrangement. scispace.comresearchgate.net Further fragmentation of the isatin ion by loss of a carbonyl group (CO) would yield a fragment at m/z 119. scispace.com

Table 3: Predicted ESI-MS Fragmentation Data for this compound
m/zIon StructureDescription
245.1[C₁₄H₁₆N₂O₂ + H]⁺Protonated Molecular Ion
147.0[C₈H₅NO₂]⁺Isatin radical cation
119.0[C₇H₅NO]⁺Loss of CO from isatin fragment
98.1[C₆H₁₂N]⁺Piperidin-1-ylmethyl cation

X-ray crystallography provides unambiguous proof of molecular structure by mapping atomic positions in three-dimensional space. nih.govresearchgate.net A single-crystal X-ray diffraction study of this compound would definitively confirm its constitution and conformation.

This analysis would provide precise data on bond lengths, bond angles, and torsion angles. Key parameters of interest would include the planarity of the isatin ring system, the chair conformation of the piperidine ring, and the spatial relationship between these two moieties. Since the molecule is achiral, it would crystallize in a centrosymmetric space group, and there would be no absolute configuration to determine.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the synthesized compound. nih.gov A reversed-phase HPLC method would be most suitable, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Due to the strong UV absorbance of the isatin chromophore, detection would typically be performed using a UV detector at a wavelength around 254 nm. A pure sample would exhibit a single, sharp peak at a characteristic retention time. As this compound is an achiral molecule, it does not have diastereomers, so this aspect of HPLC analysis is not applicable.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental data and provide deeper insight into the molecule's properties. researchgate.netuokerbala.edu.iq Using a functional like B3LYP with a basis set such as 6-311+G(d,p), the geometry of this compound can be optimized to predict its most stable conformation. mdpi.com

These calculations can predict vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to aid in the assignment of absorption bands. researchgate.net Furthermore, DFT can be used to calculate ¹H and ¹³C NMR chemical shifts, providing a theoretical basis for the interpretation of experimental spectra. uokerbala.edu.iq

Electronic properties can also be investigated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter related to the molecule's stability. uokerbala.edu.iquokerbala.edu.iq Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Electronic Structure and Geometry Optimization

Computational chemistry provides powerful tools for elucidating the three-dimensional structure and electronic properties of molecules like this compound. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio methods employed for this purpose. These calculations are fundamental to understanding the molecule's stability and reactivity.

DFT methods, particularly using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), have become a standard for studying isatin derivatives due to their balance of accuracy and computational efficiency. uokerbala.edu.iquow.edu.au Geometry optimization is performed to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. These calculations provide key data on bond lengths, bond angles, and dihedral angles. For isatin derivatives, studies often employ basis sets such as 6-311++G(2d,2p) to ensure a precise description of the electronic distribution. uokerbala.edu.iq

Hartree-Fock calculations, while historically significant, are often used as a starting point for more advanced methods. HF does not account for electron correlation to the same extent as DFT, which can affect the accuracy of the results. However, it remains a valuable tool for obtaining initial wave functions and molecular geometries. The structural and electronic properties of related indole (B1671886) and piperidine-containing molecules have been successfully investigated using these theoretical methods. researchgate.netresearchgate.net

Table 1: Common Parameters in DFT/HF Calculations for Isatin Derivatives

ParameterCommon Methodologies/Basis SetsPurpose
Method DFT (B3LYP), HFTo solve the Schrödinger equation for the molecule.
Basis Set 6-31G(d,p), 6-311++G(2d,2p)Describes the atomic orbitals used to build molecular orbitals.
Task Geometry OptimizationTo find the most stable 3D structure (lowest energy).
Output Bond lengths, bond angles, electronic energy, dipole momentProvides fundamental structural and electronic data.

Molecular Orbital Analysis, Including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For isatin derivatives, the distribution of HOMO and LUMO orbitals is typically analyzed to predict the sites of electrophilic and nucleophilic attack. nih.gov The energy of these orbitals and the gap between them (ΔE = ELUMO - EHOMO) are significant quantum chemical descriptors. A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uokerbala.edu.iq This parameter is often correlated with molecular stability and biological activity. rsc.orgresearchgate.net In many isatin derivatives, the HOMO is often located over the indole ring system, while the LUMO is distributed across the dicarbonyl groups, indicating these as reactive centers. nih.gov Quantum chemical calculations, including HOMO, LUMO, and the energy band gap, are frequently determined for novel isatin derivatives to assess their electronic properties. rsc.orgresearchgate.net

Table 2: Representative FMO Energy Values for Isatin Derivatives

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Implication
Substituted Isatins~ -6.5 to -6.0~ -2.5 to -2.0~ 4.0 to 4.5High stability, moderate reactivity.
Isatin Schiff Bases~ -6.2 to -5.8~ -2.3 to -1.9~ 3.5 to 4.0Increased reactivity compared to parent isatin.

Note: These are approximate values derived from literature on various isatin derivatives and serve as illustrative examples.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic regions.

In an MESP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive charges. researchgate.net For this compound, these regions would be expected around the oxygen atoms of the dicarbonyl group on the indole-2,3-dione core. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net These are often found around hydrogen atoms, particularly the N-H proton of the isatin ring if unsubstituted, or hydrogens attached to electronegative atoms. researchgate.net The MESP analysis is crucial for understanding non-covalent interactions like hydrogen bonding and van der Waals forces, which are essential for ligand-receptor binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For isatin derivatives, QSAR models have been developed to predict various activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netigi-global.com

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Dipole moment, HOMO/LUMO energies, partial charges.

Steric properties: Molecular weight, volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN) are then used to build a model that relates these descriptors to the observed biological activity. researchgate.net Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. igi-global.comnih.gov For instance, 3D-QSAR studies on indole derivatives have been used to develop models with specific biophoric sites, such as hydrogen acceptors, donors, and hydrophobic regions, that are critical for activity. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for understanding the binding mechanism and predicting the binding affinity of a compound to a specific biological target. asianpubs.orgnih.gov

For isatin Mannich bases, docking studies have been performed against a variety of protein targets to explore their potential therapeutic applications. asianpubs.orgdoaj.orgresearchgate.net Common targets include:

Enzymes: Such as monoamine oxidase (MAO), kinases, and acetylcholinesterase, which are implicated in neurological disorders. acs.orgnih.gov

Bacterial proteins: To investigate antimicrobial potential. doaj.orgresearchgate.net

Cancer-related proteins: Such as EGFR (Epidermal Growth Factor Receptor) or other kinases. asianpubs.org

The simulation calculates a docking score, which estimates the binding free energy, with more negative scores indicating stronger binding. The results also provide a detailed 3D visualization of the binding pose, showing key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues in the receptor's active site. researchgate.net

Table 3: Examples of Protein Targets for Isatin Derivatives in Docking Studies

Protein TargetPDB IDTherapeutic AreaTypical Docking Score (kcal/mol)Key Interactions
Acetylcholinesterase (AChE)1EVEAlzheimer's Disease-7.0 to -10.0Cation-π, π-π stacking, H-bonds
Monoamine Oxidase B (MAO-B)2V5ZParkinson's Disease-6.5 to -9.0Hydrophobic interactions, H-bonds
EGFR Tyrosine Kinase1M17Cancer-8.0 to -11.0H-bonds with backbone residues, hydrophobic interactions
DNA Gyrase (bacterial)1KZNAntibacterial-7.5 to -9.5H-bonds, electrostatic interactions

Note: PDB IDs and scores are representative examples from studies on various isatin derivatives.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling Methodologies

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction models offer a rapid and cost-effective way to assess these properties at an early stage of drug discovery. nih.gov These computational tools predict how a molecule like this compound would behave in the human body. rsc.orguobaghdad.edu.iq

Key ADMET properties predicted by these models include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models). researchgate.net

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Early assessment of potential toxicities, such as carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition).

Various software platforms and web servers are available to perform these predictions, often relying on QSAR models built from large datasets of experimental data. For many isatin derivatives, in silico ADMET results have demonstrated recommended drug-likeness properties, supporting their potential for further development. nih.govresearchgate.net

Table 4: Commonly Predicted ADMET Properties for Drug-like Molecules

PropertyDescriptionFavorable Range/Outcome
Human Intestinal Absorption (HIA) Percentage of drug absorbed from the gut.High (>80%)
Blood-Brain Barrier (BBB) Penetration Ability to cross into the central nervous system.Varies by target (e.g., desired for CNS drugs)
CYP2D6 Inhibition Potential to inhibit a key drug-metabolizing enzyme.Non-inhibitor is preferred
hERG Inhibition Potential to block the hERG potassium channel (cardiotoxicity risk).Low risk
Ames Mutagenicity Potential to cause DNA mutations.Non-mutagenic

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-Piperidin-1-ylmethyl-1H-indole-2,3-dione, and how can reaction conditions be optimized?

Answer:
The synthesis involves two key steps: (1) formation of the indole-2,3-dione (isatin) core via cyclization of substituted anilines, and (2) N-alkylation at the 1-position with a piperidinomethyl group. For example, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution with piperidine derivatives under reflux in polar aprotic solvents (e.g., DMF) are effective. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of alkylating agent), temperature (80–100°C), and catalyst systems (e.g., Pd(OAc)₂ with ligands like XPhos). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H/N–alkyl vibrations (2800–3000 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., piperidinylmethyl protons at δ 2.5–3.5 ppm) and indole backbone integrity .
  • Mass Spectrometry (ESI/HRMS): Validates molecular weight (e.g., [M+H]⁺ peak).
  • Elemental Analysis: Ensures stoichiometric ratios of C, H, N .
  • Single-Crystal X-Ray Diffraction: Provides definitive bond geometries and stereochemistry .

Advanced: How does the piperidinylmethyl substituent influence the physicochemical and biological properties of indole-2,3-dione derivatives?

Answer:
The piperidinylmethyl group enhances lipophilicity (logP), improving membrane permeability, while its basic nitrogen facilitates protonation in physiological pH, potentially aiding receptor binding. Comparative SAR studies with morpholino or pyrrolidinyl analogs reveal that the piperidine ring’s size and flexibility optimize interactions with hydrophobic pockets in targets like opioid receptors. For instance, derivatives with bulkier N-substituents show reduced activity due to steric hindrance .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

Answer:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and incubation times.
  • Purity Validation: Employ HPLC (>95% purity) and NMR to exclude impurities as confounding factors.
  • Structural Reanalysis: Use X-ray crystallography to confirm regiochemistry, as misassignment of substitution sites can skew data .
  • Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 5-fluoro or nitro derivatives) to identify trends .

Advanced: What methodologies enable diversification of the indole-2,3-dione scaffold for SAR studies?

Answer:

  • Thiosemicarbazone Formation: Condensation at the 3-position with thiosemicarbazides introduces hydrogen-bonding motifs .
  • Suzuki-Miyaura Coupling: Introduces aryl/heteroaryl groups at the 5-position using Pd catalysts .
  • Ugi Multicomponent Reactions: Generate peptidomimetic derivatives for probing steric effects .

Basic: How is thermal stability assessed for this compound?

Answer:
Differential Scanning Calorimetry (DSC): Measures melting points (e.g., 113–115°C for related compounds) and phase transitions.
Thermogravimetric Analysis (TGA): Determines decomposition temperatures (typically >200°C for indole-diones). Bulky substituents like piperidinylmethyl delay decomposition by reducing molecular mobility .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Models binding poses in receptor active sites (e.g., opioid receptor-like 1).
  • Molecular Dynamics (GROMACS): Simulates ligand-receptor stability over time (50–100 ns trajectories).
  • QSAR Models: Correlate descriptors (e.g., polar surface area, logD) with IC₅₀ values to prioritize analogs .

Basic: How is X-ray crystallography applied to confirm the structure of this compound derivatives?

Answer:
Single crystals are grown via slow evaporation from ethanol or DCM. Diffraction data (Cu-Kα radiation, λ = 1.5418 Å) collected at 100 K resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the indole and piperidine rings. Software like SHELX refines the structure to R-factor < 0.05 .

Advanced: What formulation strategies address poor aqueous solubility of this compound?

Answer:

  • Salt Formation: Hydrochloride salts improve solubility via protonation of the piperidine nitrogen.
  • Nanoformulation: Use ball milling or sonication to reduce particle size to <200 nm.
  • Co-Solvent Systems: Combine DMSO/PEG 400 (1:4 v/v) for in vitro assays .

Advanced: How do mechanistic studies differentiate between on-target and off-target effects of this compound?

Answer:

  • Knockout Models: CRISPR-Cas9-generated receptor-deficient cell lines confirm target specificity.
  • Biochemical Assays: Measure downstream signaling (e.g., cAMP modulation for GPCR targets).
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .

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